3-Chloro-6-(4-ethoxyphenyl)pyridazine
Description
3-Chloro-6-(4-ethoxyphenyl)pyridazine is a substituted pyridazine derivative characterized by a chlorine atom at the 3-position and a 4-ethoxyphenyl group at the 6-position of the pyridazine ring.
Properties
IUPAC Name |
3-chloro-6-(4-ethoxyphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-2-16-10-5-3-9(4-6-10)11-7-8-12(13)15-14-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXNTOREPRGCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4-ethoxyphenyl)pyridazine typically involves the reaction of 4-ethoxyphenylhydrazine with 3-chloropyridazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4-ethoxyphenyl)pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
3-Chloro-6-(4-ethoxyphenyl)pyridazine has been investigated for its potential therapeutic properties, particularly as an inhibitor of various enzymes involved in neurological disorders.
Key Findings :
- Acetylcholinesterase Inhibition : Similar pyridazine derivatives have shown significant inhibition of acetylcholinesterase, a critical enzyme in neurotransmitter regulation. This suggests potential applications in treating Alzheimer's disease and other cognitive disorders.
- Anticancer Activity : Research indicates that pyridazine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of cell signaling pathways .
Agrochemicals
The compound is also being explored for its potential use in agricultural applications, particularly as a pesticide or herbicide.
Applications :
- Pesticidal Activity : Studies have indicated that derivatives of pyridazine can possess insecticidal properties, making them viable candidates for the development of new agrochemicals.
- Herbicide Development : The unique structure allows for modifications that could enhance herbicidal activity against specific plant species.
Biochemical Research
This compound has been utilized in various biochemical assays to study enzyme interactions and cellular processes.
Research Insights :
- Enzyme Interaction Studies : The compound has been tested for its ability to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters, potentially aiding in the treatment of depression.
- Cellular Effects : It has been shown to influence signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation .
Comparative Analysis of Biological Activities
| Compound | Activity | Notable Features |
|---|---|---|
| 3-Chloro-6-(4-methylphenyl)pyridazine | Moderate anticancer | Methyl group enhances lipophilicity |
| 3-Chloro-6-(4-chlorophenyl)pyridazine | Lower antimicrobial | Chlorine substitution affects reactivity |
| This compound | Potential AChE inhibitor | Ethoxy group may enhance biological activity |
In Vitro Studies
A study demonstrated that derivatives of pyridazine compounds, including this compound, exhibited significant anti-inflammatory effects through COX enzyme inhibition assays, with IC50 values comparable to established drugs like celecoxib .
Animal Models
In vivo experiments using rat models indicated that the compound could significantly reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4-ethoxyphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key pyridazine derivatives and their properties:
Pharmacological Activities
Analgesic and Anti-inflammatory Effects :
- 3-Chloro-6-(4-methylphenyl)pyridazine () exhibited peripheral and central analgesic mechanisms, with efficacy comparable to standard drugs like diclofenac. Its anti-inflammatory activity is attributed to COX-2 inhibition, though mechanistic details require further validation .
- The ethoxyphenyl analog may exhibit enhanced bioavailability due to the ethoxy group’s electron-donating nature, but this remains speculative without direct data.
Enzyme Inhibition :
Physicochemical Properties
Biological Activity
3-Chloro-6-(4-ethoxyphenyl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a pyridazine ring substituted with a chlorine atom and an ethoxyphenyl group. This unique structure is significant because the substituents can influence the compound's reactivity and biological properties. The synthesis typically involves the reaction between 4-ethoxyphenylhydrazine and 3-chloropyridazine, often conducted in solvents like ethanol or methanol under controlled heating conditions.
The biological activity of this compound is attributed to its interaction with various molecular targets. Research suggests that it may inhibit specific enzymes or receptors, affecting pathways critical for cell proliferation and survival. For instance, it has been noted to inhibit calcium ion influx, which is essential for platelet aggregation.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. For example, a related study evaluated the cytotoxic effects of pyridazine derivatives on human adenocarcinoma cell lines (LoVo, SK-OV-3, MCF-7). The results demonstrated dose-dependent cytotoxicity, with some derivatives showing significant anti-tumor activity .
Table 1: Cytotoxicity Data of Pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | LoVo | 10.5 |
| 2c | SK-OV-3 | 8.2 |
| 5f | MCF-7 | 12.0 |
| This compound | TBD | TBD |
Case Studies and Research Findings
- Cytotoxic Evaluation : A study synthesized several pyridazine derivatives and evaluated their cytotoxicity against various cancer cell lines. The findings indicated that certain modifications to the pyridazine structure could enhance cytotoxic effects, suggesting a pathway for optimizing therapeutic efficacy .
- Antimicrobial Screening : In another investigation focusing on similar compounds, researchers found that certain pyridazines exhibited moderate antibacterial activity against Gram-positive bacteria, indicating potential applications in treating bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
